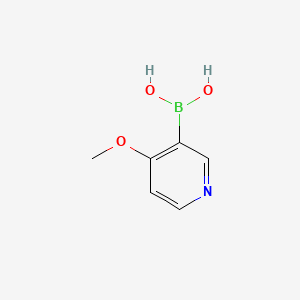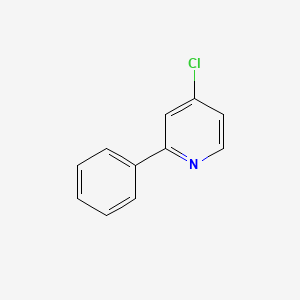
4-Chloro-2-phénylpyridine
Vue d'ensemble
Description
4-Chloro-2-phenylpyridine (4-Cl-2-PP) is a heterocyclic aromatic compound with a unique combination of properties that make it an attractive candidate for scientific research. It is a colorless, odorless, and stable compound with a low boiling point, and is soluble in both organic and aqueous solvents. It has been used in a wide range of applications, including analytical chemistry, organic synthesis, and medicinal chemistry.
Applications De Recherche Scientifique
Activité Herbicide
Des dérivés de pyrazole contenant un groupement phénylpyridine ont été trouvés pour présenter des activités herbicides contre plusieurs espèces de mauvaises herbes . Par exemple, les composés 6a et 6c ont montré une activité d'inhibition de 50% contre Setaria viridis, qui était légèrement supérieure à celle du pyroxasulfone . Ainsi, ces composés peuvent servir de nouveaux composés de tête possibles pour la découverte d'herbicides post-émergence .
Activité Insecticide
Des dérivés de 2-phénylpyridine ont montré une activité insecticide contre des ravageurs tels que Mythimna separata, Aphis craccivora Koch et Tetranychus cinnabarinus . Les composés 5a, 5d, 5g, 5h et 5k à 500 mg/L ont montré une inhibition de 100% contre Mythimna separata . Par conséquent, les groupements 2-phénylpyridine ont le potentiel de conduire à la découverte de nouveaux insecticides efficaces .
Synthèse de Molécules Biologiquement Actives
Les composés contenant du pyrazole, une classe de composés hétérocycliques à cinq chaînons avec des voies de synthèse simples, ont été largement utilisés dans l'étude de molécules biologiquement actives telles que dans la médecine, les pesticides et les médicaments vétérinaires .
Chimie des Pesticides
Les composés amides sont d'une importance fondamentale en chimie des pesticides . Les dérivés de pyridine présentent diverses activités biologiques et sont généralement utilisés pour protéger les cultures .
Réactions de Couplage Croisé de Suzuki–Miyaura
Une série de nouveaux dérivés de 2-phénylpyridine contenant des groupements N-phénylbenzamide ont été conçus et synthétisés avec un couplage croisé de Suzuki–Miyaura .
Réactions de Substitution Nucléophile
La synthèse de dérivés de 2-phénylpyridine implique également des réactions de substitution nucléophile .
Mécanisme D'action
Mode of Action
It’s known that similar compounds can undergo electrophilic substitution reactions, where an electrophile attacks the aromatic ring, forming a cationic intermediate . This process can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in the metabolism of xenobiotics .
Pharmacokinetics
The pharmacokinetic properties of 4-Chloro-2-phenylpyridine include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also an inhibitor of CYP1A2 and CYP2C19, enzymes that play a crucial role in drug metabolism . Its lipophilicity, as indicated by Log Po/w values, suggests it has good bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-phenylpyridine. For instance, its solubility can affect its distribution in the body and its removal from the body . Furthermore, its stability can be influenced by storage conditions .
Safety and Hazards
Chemicals similar to 4-Chloro-2-phenylpyridine are considered hazardous by the 2012 OSHA Hazard Communication Standard. They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are mainly the respiratory system .
Orientations Futures
The pyrrolidine ring, a part of 4-Chloro-2-phenylpyridine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . Additionally, 2-phenylpyridine moieties have shown potential for the discovery of novel and effective insecticides .
Analyse Biochimique
Biochemical Properties
4-Chloro-2-phenylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a p38α mitogen-activated protein kinase inhibitor . This interaction is crucial as p38α MAP kinase is involved in the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β . By inhibiting this kinase, 4-Chloro-2-phenylpyridine can potentially modulate inflammatory responses.
Cellular Effects
The effects of 4-Chloro-2-phenylpyridine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a p38α MAP kinase inhibitor suggests that it can alter the signaling pathways involved in inflammation and stress responses . This can lead to changes in gene expression and metabolic activities within the cells.
Molecular Mechanism
At the molecular level, 4-Chloro-2-phenylpyridine exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of p38α MAP kinase by binding to its active site, preventing the phosphorylation of downstream targets . This inhibition can lead to a decrease in the production of pro-inflammatory cytokines and other related molecules, thereby modulating the inflammatory response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-phenylpyridine can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained changes in cellular activities.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-phenylpyridine vary with different dosages in animal models. At lower doses, it can effectively inhibit p38α MAP kinase without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical effects.
Transport and Distribution
Within cells and tissues, 4-Chloro-2-phenylpyridine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within different cellular compartments.
Propriétés
IUPAC Name |
4-chloro-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRWDRFLYBYSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376506 | |
| Record name | 4-chloro-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57311-18-9 | |
| Record name | 4-Chloro-2-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57311-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does 4-Chloro-2-phenylpyridine play in the synthesis of ruthenium(II) complexes for dye-sensitized solar cells?
A1: 4-Chloro-2-phenylpyridine serves as a crucial starting material in the multi-step synthesis of cyclometallated ruthenium(II) complexes designed for use in p-type dye-sensitized solar cells (DSCs) []. It acts as a precursor to the cyclometallating ligand, which ultimately binds to the ruthenium center. The chlorine atom in the 4-position of the pyridine ring is strategically positioned to facilitate further modification of the ligand structure through Suzuki-Miyaura cross-coupling and Miyaura borylation reactions []. This modular synthetic approach allows for the introduction of different functional groups, such as carboxylic or phosphonic acid groups, which are essential for anchoring the dye onto the nickel oxide (NiO) electrode in the DSC [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




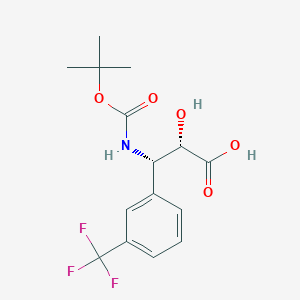
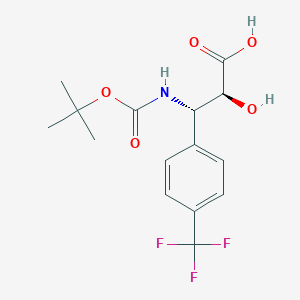



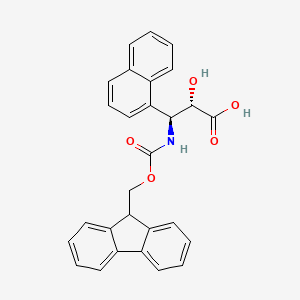
![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)



